molecular formula C9H18N2O B2574550 N-(2-aminoethyl)-2-cyclopentylacetamide CAS No. 953720-71-3

N-(2-aminoethyl)-2-cyclopentylacetamide

Cat. No.: B2574550
CAS No.: 953720-71-3
M. Wt: 170.256
InChI Key: DQVQMGQHRXNADT-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-cyclopentylacetamide is an organic compound that features an amide functional group attached to a cyclopentyl ring and an aminoethyl side chain

Mechanism of Action

Mode of Action

It is known that compounds with similar structures, such as amines, can interact with their targets by forming hydrogen bonds or ionic interactions . The specific interactions between N-(2-aminoethyl)-2-cyclopentylacetamide and its targets, and the resulting changes, are subjects for future research.

Biochemical Pathways

It is known that similar compounds can affect various biochemical pathways, leading to diverse downstream effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2-cyclopentylacetamide typically involves the reaction of 2-cyclopentylacetic acid with ethylenediamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction can be summarized as follows:

    Starting Materials: 2-cyclopentylacetic acid and ethylenediamine.

    Reaction Conditions: The reaction is typically conducted in the presence of a dehydrating agent such as thionyl chloride or carbodiimide at elevated temperatures.

    Product Isolation: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2-cyclopentylacetamide undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N-(2-aminoethyl)-2-cyclopentylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but contains a silane group.

    N-(2-aminoethyl)acetamide: Lacks the cyclopentyl ring, making it less sterically hindered.

    Aminoethylpiperazine: Contains a piperazine ring instead of a cyclopentyl ring.

Uniqueness

N-(2-aminoethyl)-2-cyclopentylacetamide is unique due to its specific structural features, such as the cyclopentyl ring, which can influence its binding affinity and selectivity for molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2-aminoethyl)-2-cyclopentylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-5-6-11-9(12)7-8-3-1-2-4-8/h8H,1-7,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVQMGQHRXNADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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